molecular formula C20H21NO5 B018094 (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene CAS No. 102719-85-7

(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

Cat. No.: B018094
CAS No.: 102719-85-7
M. Wt: 355.4 g/mol
InChI Key: FCZORVXRVVKVLF-OKKPIIHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene is a natural aporphine alkaloid isolated from the plant Stephania hainanensis. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology. It has been shown to induce apoptosis and autophagy in human gastric cancer cells, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-oxides typically involves the oxidation of tertiary amines. For (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene, the process can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment to ensure the selective oxidation of the amine group without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound would likely involve the extraction of the parent compound, Crebanine, from Stephania hainanensis, followed by its oxidation. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly oxidizing agents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Carbon-supported molybdenum-dioxo catalysts, alcohols.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: this compound.

    Reduction: Crebanine.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene involves the induction of G2-phase cell cycle arrest, apoptosis, and autophagy in cancer cells. This is achieved through the activation of apoptotic pathways, including the upregulation of proteins such as cleaved caspase-3, cytochrome C, p53, and Bax. Additionally, this compound promotes autophagy by increasing the expression of autophagy-related proteins such as p62, beclin1, and LC3 .

Properties

CAS No.

102719-85-7

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

InChI

InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1

InChI Key

FCZORVXRVVKVLF-OKKPIIHCSA-N

SMILES

C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-]

Isomeric SMILES

C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-]

Canonical SMILES

C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-]

Synonyms

crebanine N-oxide

Origin of Product

United States

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